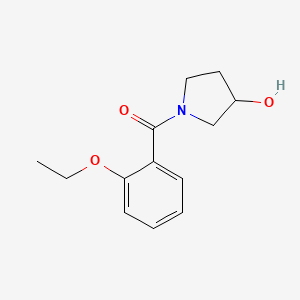

1-(2-Ethoxybenzoyl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(2-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-11(12)13(16)14-8-7-10(15)9-14/h3-6,10,15H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYQMBAYHKRTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Route: 1,3-Dipolar Cycloaddition

One of the classical and widely used methods for synthesizing 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol involves a 1,3-dipolar cycloaddition reaction . This method typically uses a 1,3-dipole such as a nitrone, azide, or azomethine ylide reacting with a dipolarophile like an olefin to form the pyrrolidine ring system.

- The 1,3-dipolar cycloaddition allows for regio- and stereoselective formation of the pyrrolidine ring.

- The 2-ethoxybenzoyl substituent can be introduced either before cycloaddition (as part of the dipolarophile or dipole) or after ring formation via acylation.

- This method provides a versatile platform for synthesizing multisubstituted pyrrolidines with good yields.

| Parameter | Description |

|---|---|

| Dipole | Nitrone, azide, azomethine ylide |

| Dipolarophile | Olefin (often substituted for regioselectivity) |

| Solvent | Typically polar aprotic solvents (e.g., THF) |

| Temperature | Moderate heating (e.g., 60–80 °C) |

| Reaction time | Several hours (varies with substrates) |

This method is classical and adaptable to various substituents, including the 2-ethoxybenzoyl group.

Catalyzed One-Pot Cycloaddition Using Iodine and Potassium Carbonate

A more recent and efficient approach involves a one-pot cycloaddition catalyzed by iodine (I2) and potassium carbonate (K2CO3) , which has been demonstrated for related pyrrolidine derivatives.

- The reaction combines an aryl aldehyde, an amino acid ester, and a chalcone in the presence of K2CO3 and I2 catalyst in tetrahydrofuran (THF).

- The iodine catalyst significantly improves the yield and reduces reaction time.

- Although this specific method was reported for ethyl 4-benzoyl-3,5-diphenylpyrrolidine-2-carboxylate, it is adaptable for synthesizing this compound by selecting appropriate starting materials.

| Component | Role |

|---|---|

| Iodine (I2) | Catalyst, improves yield (up to 93%) |

| Potassium carbonate (K2CO3) | Base, facilitates cycloaddition |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80 °C |

| Reaction time | Reduced to 7 hours with catalyst |

| Entry | I2 equiv. | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | 0 | 35 | 10 |

| 2 | 0.4 | 85 | 7 |

| 3 | 0.8 | 93 | 7 |

This method offers a practical and high-yielding route for pyrrolidine derivatives with benzoyl substituents.

Ring Closure and Reduction Strategy (Analogous Methodology)

Although direct literature on this compound preparation via ring closure and reduction is limited, analogous pyrrolidin-3-ol derivatives (e.g., 1-methyl-3-pyrrolidinol) have been synthesized using a two-step approach involving:

Step 1: Ring Closure Reaction

Cyclization of appropriate precursors (e.g., malic acid and methylamine derivatives) to form a cyclic intermediate.Step 2: Reduction Reaction

Reduction of the cyclic intermediate using mild reducing agents such as sodium borohydride, potassium borohydride, or boron trifluoride-etherate complexes.

This approach is notable for:

- Avoiding hazardous reducing agents like lithium aluminum hydride.

- Improving safety and scalability.

- Producing intermediates that are crystalline solids, facilitating purification.

Typical reaction conditions for reduction:

| Reducing Agent | Conditions |

|---|---|

| Sodium borohydride (NaBH4) | Inert atmosphere, low temperature (-10 to 10 °C), solvent THF |

| Potassium borohydride (KBH4) | Similar to NaBH4, sometimes with additives like dimethyl sulfate |

| Boron trifluoride-etherate (BF3·OEt2) | Used in combination with borohydrides for enhanced selectivity |

- Extraction with ethyl acetate.

- Washing with brine and sodium thiosulfate solutions.

- Concentration under reduced pressure.

While this method is reported for 1-methyl-3-pyrrolidinol, its principles can be adapted for this compound synthesis by selecting appropriate starting materials and acylation steps.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Uses nitrone/azomethine ylide + olefin | Versatile, regioselective | May require multiple steps |

| Iodine/K2CO3 Catalyzed One-Pot Cycloaddition | One-pot, iodine-catalyzed, THF solvent | High yield (up to 93%), shorter time | Requires optimization for specific substrates |

| Ring Closure + Reduction | Cyclization followed by mild reduction | Safer reducing agents, scalable | Intermediate synthesis needed |

Research Findings and Practical Considerations

- The iodine-catalyzed method significantly enhances yield and reduces reaction time compared to base-only catalysis.

- Mild reducing agents improve safety and product purity during the reduction step.

- Selection of solvents like THF and reaction temperature control are critical for optimal yields.

- Purification techniques such as flash chromatography and crystallization are essential for obtaining high-purity this compound.

- Adaptation of methods from structurally related pyrrolidinols provides a valuable strategy when direct synthetic routes are unavailable.

Chemical Reactions Analysis

1-(2-Ethoxybenzoyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Ethoxybenzoyl)pyrrolidin-3-ol has been found to exhibit various biological activities, including anti-inflammatory and analgesic properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects. In industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that similar compounds interact with proteins such as Akt, which may be involved in the compound’s biological activity . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol with four pyrrolidine derivatives from the literature, focusing on substituent effects, biological activities, and physicochemical properties.

Key Structural and Functional Comparisons

- Substituent Effects on Activity: The 2-ethoxybenzoyl group in the target compound likely balances lipophilicity and aromaticity, favoring membrane penetration and target engagement. In contrast, the phenylethyl substituents in compounds 1a/1b () enhance lipophilicity, which may improve antiviral activity by facilitating viral membrane interactions . The sulfonyl bromopyridine substituent () increases polarity, suggesting divergent pharmacokinetic profiles compared to the ethoxybenzoyl analog .

Stereochemical Considerations :

highlights the critical role of stereochemistry; the (3R) configuration in 1a confers higher antiviral efficacy than the (3S) isomer (1b ). This underscores the need for chiral resolution in optimizing the target compound’s activity .- Physicochemical Properties: Lipophilicity: Ethoxybenzoyl and phenylethyl substituents enhance lipophilicity, favoring blood-brain barrier penetration. Solubility: Sulfonyl and pyridyl groups () may improve aqueous solubility compared to ethoxybenzoyl derivatives, which could be advantageous for oral bioavailability.

Biological Activity

Overview

1-(2-Ethoxybenzoyl)pyrrolidin-3-ol is a compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory and analgesic properties . Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound's pyrrolidine ring and ethoxybenzoyl group facilitate binding to specific enzymes and receptors, leading to modulation of their activities.

Key Interactions

- Enzyme Inhibition/Activation : The compound can inhibit or activate enzymes involved in inflammatory pathways, influencing the production of pro-inflammatory cytokines.

- Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can suppress the production of inflammatory mediators, contributing to its anti-inflammatory effects.

- Analgesic Properties : The compound has been reported to exhibit pain-relieving effects in various animal models, indicating its potential as an analgesic agent.

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies reveal that the absorption, distribution, metabolism, and excretion (ADME) of this compound are influenced by its physicochemical properties. The dosage has a significant impact on its efficacy and safety profile:

- Low Doses : At lower concentrations, the compound exhibits beneficial effects on cellular functions without causing toxicity.

- High Doses : Higher doses may lead to adverse effects, including cellular damage or disruption of normal functions.

Case Studies

In laboratory settings, several studies have assessed the effects of this compound:

- In Vitro Studies : These studies demonstrated that the compound modulates the activity of signaling proteins and transcription factors, leading to altered gene expression patterns.

- In Vivo Studies : Animal models have shown that administration of this compound results in significant reductions in pain response and inflammation markers.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrrolidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(2-Methoxybenzyl)pyrrolidin-3-ol | Moderate analgesic effects | Similar enzyme interaction |

| This compound | Strong anti-inflammatory and analgesic | Inhibits inflammatory cytokines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.